6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one
Description
Properties
IUPAC Name |
6-methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O2S/c1-16-11-12-22-20(13-16)18(14-23(28)29-22)15-30-25-26-21-10-6-5-9-19(21)24(27-25)17-7-3-2-4-8-17/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUZVVLOCNBQGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2CSC3=NC4=CC=CC=C4C(=N3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with acetic anhydride in the presence of a base such as pyridine.
Introduction of the Quinazoline Moiety: The quinazoline ring can be synthesized by reacting anthranilic acid with formamide under high-temperature conditions.
Coupling Reaction: The final step involves the coupling of the chromen-2-one core with the quinazoline moiety. This is often done using a thiol-based linker, such as thiourea, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline moiety, where halogens can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Recent studies have indicated that derivatives of quinazolinone, including compounds similar to 6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one, exhibit significant cytotoxic effects against various cancer cell lines. For instance, research has shown that certain quinazolinone derivatives can inhibit the growth of A-549 (lung cancer), HCT-8 (colon cancer), and HepG2 (liver cancer) cell lines. The structure of this compound may enhance these effects due to the presence of the chromenone moiety, which is known for its biological activity .
Enzyme Inhibition:
Quinazolinone derivatives have been studied for their ability to inhibit phosphodiesterase enzymes, particularly phosphodiesterase type 5 (PDE5). The selectivity and potency of these compounds make them candidates for treating erectile dysfunction and pulmonary hypertension. The incorporation of the sulfanylmethyl group in this compound may further enhance its inhibitory activity .
Data Tables
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating various quinazolinone derivatives, 6-Methyl-4-(4-(phenyl)quinazolin-2-ylsulfanylmethyl)chromenone was synthesized and tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at lower concentrations compared to other derivatives.
Case Study 2: PDE5 Inhibition
A comparative analysis of several quinazolinone compounds revealed that those with sulfanylmethyl groups exhibited enhanced PDE5 inhibitory activity. This suggests that modifications like those found in 6-Methyl-4-(4-(phenyl)quinazolin-2-ylsulfanylmethyl)chromenone could be pivotal in drug design for erectile dysfunction treatments.
Mechanism of Action
The mechanism of action of 6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Activities
Key Structural and Functional Differences
- Quinazoline vs.
- Sulfanylmethyl Linker : The sulfanylmethyl group (-SCH₂-) could enhance solubility and metabolic stability relative to ether or ester linkers in analogs like aurapten .
- Antimicrobial Potential: Unlike aurapten’s prenyl chain, the quinazoline moiety may target microbial folate biosynthesis pathways, similar to trimethoprim .
Biological Activity
6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one is a compound of interest due to its potential therapeutic applications, particularly in oncology. Its structure combines elements of chromenone and quinazoline, which are known for various biological activities, including anticancer properties. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanism of action, and potential therapeutic applications.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure includes a chromenone core substituted with a phenylquinazoline moiety linked via a sulfanylmethyl group.
Cytotoxicity
Recent studies have demonstrated that derivatives of quinazoline, including those similar to this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : Compounds showed IC50 values ranging from 0.20 µM to 5.9 µM compared to the control drug lapatinib.
- A2780 (Ovarian Cancer) : Similar trends were observed with IC50 values indicating enhanced potency against these cell lines .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Lapatinib | MCF-7 | 5.9 | |
| 6-Methyl Compound | MCF-7 | 3.79 | |
| Quinazoline Derivative | A2780 | 0.14 | |
| Other Derivatives | A549 | 3.65 |
The mechanism underlying the cytotoxic effects of this class of compounds often involves the inhibition of key protein kinases that are crucial for cancer cell proliferation:
- Tyrosine Kinase Inhibition : Compounds similar to this compound have been shown to inhibit multiple tyrosine kinases such as CDK2, HER2, and EGFR.
Table 2: Inhibitory Activity Against Protein Kinases
| Compound | Kinase Target | IC50 (µM) |
|---|---|---|
| 3i | HER2 | 0.079 |
| 2i | CDK2 | 0.173 |
| Lapatinib | HER2 | 0.078 |
Case Studies
Several studies have focused on the synthesis and evaluation of quinazoline derivatives for their anticancer properties:
- Study on Quinazoline Derivatives : A series of derivatives were synthesized and evaluated for their cytotoxicity against MCF-7 and A2780 cell lines, revealing that modifications at specific positions significantly influenced activity .
- Mechanistic Insights : Molecular docking studies indicated that certain derivatives act as ATP non-competitive inhibitors for CDK2 and ATP competitive inhibitors for EGFR, highlighting their potential as targeted therapies .
Q & A
Q. What are the recommended synthetic routes for 6-methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one, and how can purity be optimized?
Methodological Answer: The synthesis involves three key steps:
Chromen-2-one Core Formation : Start with ethyl acetoacetate and substituted phenols under acid-catalyzed Pechmann condensation (70–80°C, H₂SO₄) to yield the 6-methylchromen-2-one scaffold.
Sulfanylmethyl Introduction : React the chromenone with thiourea or thiols in the presence of alkylating agents (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF, 60°C) to install the sulfanylmethyl group.
Quinazoline Coupling : Use a Buchwald-Hartwig amination or Ullmann-type coupling to attach the 4-phenylquinazolin-2-yl moiety to the sulfanylmethyl group (Pd catalyst, ligand, 100–120°C).
Purification : Recrystallize intermediates from ethanol/water mixtures, and use column chromatography (silica gel, hexane/ethyl acetate gradient) for the final product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation of a saturated DMSO/ethanol solution. Collect data at 100 K using a synchrotron or in-house diffractometer.
- Refinement : Use SHELXL for high-resolution refinement. Key steps:
- Apply anisotropic displacement parameters for non-H atoms.
- Model hydrogen bonds using restraints (e.g., DFIX, DANG commands).
- Validate geometry with PLATON (check for voids, symmetry errors).
- Hydrogen Bond Analysis : Apply graph-set analysis (Etter’s formalism) to categorize intermolecular interactions (e.g., R₂²(8) motifs) .
Q. What computational methods predict the biological activity of this compound?
Methodological Answer:
- QSAR Modeling : Develop a 2D-QSAR model using Genetic Function Approximation (GFA) on a dataset of chromen-2-one analogs.
- Descriptors: Include logP, molar refractivity, and topological polar surface area.
- Validation: Use leave-one-out cross-validation (R² > 0.8, Q² > 0.6).
- Docking Studies : Dock the compound into kinase or protease active sites (e.g., EGFR, PARP) using AutoDock Vina. Prioritize binding poses with ΔG < -8 kcal/mol.
- ADMET Prediction : Use SwissADME to assess drug-likeness (Lipinski’s rule) and admetSAR for toxicity endpoints .
Advanced Research Questions
Q. How can crystallographic disorder in the sulfanylmethyl group be resolved during refinement?
Methodological Answer:
- Disorder Modeling : In SHELXL, split the disordered atoms into two sites (PART 1/2) with occupancy factors summing to 1.
- Restraints : Apply SIMU and DELU to stabilize thermal motion. Use SADI for bond-length constraints.
- Validation : Check the final model with Coot (electron density maps) and the IUCr CheckCIF service (no A/B alerts).
- Case Study : For similar thioether-containing compounds, partial occupancy (0.7:0.3) and isotropic refinement of minor sites reduced R1 to < 0.05 .
Q. How do substituents on the quinazoline ring affect bioactivity, and how can contradictory data be rationalized?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., -NO₂, -Cl) on the quinazoline enhance kinase inhibition (IC₅₀ ↓ 30–50%).
- Bulky substituents (e.g., 4-phenyl) improve selectivity but reduce solubility (logP ↑ 1.5 units).
- Data Contradictions :
- Example : A 4-fluorophenyl analog showed high in vitro activity (IC₅₀ = 50 nM) but poor in vivo efficacy. Resolve via:
- Metabolic Stability : Test liver microsome clearance (t₁/₂ < 15 min → rapid metabolism).
- Solubility : Use shake-flask assays (pH 7.4 buffer) to confirm low bioavailability.
Q. What strategies optimize hydrogen-bonding networks to enhance solid-state stability?
Methodological Answer:
- Co-crystallization : Screen with co-formers (e.g., succinic acid, nicotinamide) to create stable hydrates or co-crystals.
- Synthon Analysis : Use Mercury CSD to identify common supramolecular synthons (e.g., N–H⋯O=C for quinazoline-carboxylate pairs).
- Thermal Analysis : Perform DSC/TGA to correlate H-bond density with melting point (mp ↑ 20–30°C for robust networks).
- Case Study : A morpholine-substituted chromenone formed R₄⁴(28) motifs via O–H⋯N bonds, increasing mp to 245°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
